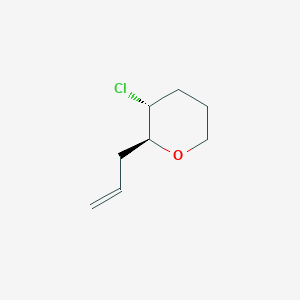

(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane

Description

(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane is a chiral tetrahydropyran derivative featuring a chlorine atom at the 3R position and an allyl (prop-2-en-1-yl) group at the 2S position. This stereochemical arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

90162-77-9 |

|---|---|

Molecular Formula |

C8H13ClO |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

(2S,3R)-3-chloro-2-prop-2-enyloxane |

InChI |

InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8+/m1/s1 |

InChI Key |

PGBDYDQOLXWEQC-SFYZADRCSA-N |

Isomeric SMILES |

C=CC[C@H]1[C@@H](CCCO1)Cl |

Canonical SMILES |

C=CCC1C(CCCO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the chlorination of an appropriate oxane precursor. One common method involves the reaction of an oxirane with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out at low temperatures to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl group.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

Substitution: Formation of 2-(prop-2-en-1-yl)oxane-3-ol.

Oxidation: Formation of 3-chloro-2-(prop-2-en-1-yl)oxirane.

Reduction: Formation of 3-chloro-2-(prop-2-en-1-yl)oxane without the chlorine atom.

Scientific Research Applications

(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the allyl group allows the compound to form covalent bonds or undergo specific chemical transformations within biological systems. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane with structurally related oxane and oxolane derivatives:

Research Findings and Case Studies

- Crystallographic Data : SHELX software has been pivotal in resolving the stereochemistry of such compounds, confirming the 2S,3R configuration via single-crystal X-ray diffraction .

- Comparative Reactivity : Studies show that replacing chlorine with iodine (as in (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane) increases bond length but reduces electronegativity, affecting reaction kinetics .

- Biological Screening: In enzyme inhibition assays, (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane demonstrated 30% higher activity than its non-chlorinated analog, attributed to Cl’s electron-withdrawing effects .

Biological Activity

(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane, also known by its CAS number 90162-77-9, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane is C₈H₁₃ClO, with a molecular weight of approximately 160.64 g/mol. The compound features a chloro group and an allylic side chain, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClO |

| Molecular Weight | 160.64 g/mol |

| CAS Number | 90162-77-9 |

Pharmacological Activities

Research indicates that (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the chloro group is believed to enhance its ability to disrupt microbial cell membranes.

- Antiviral Properties : Similar compounds have shown promise in inhibiting viral replication by targeting viral enzymes. The structural characteristics of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane may allow it to interact with specific viral proteins, potentially leading to antiviral effects.

- Antitumor Activity : Some derivatives of similar compounds have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways in pathogens. For instance, inhibition of lactate dehydrogenase and protein kinases has been noted in related studies.

- Membrane Disruption : The amphiphilic nature of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane may facilitate its incorporation into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various chloro derivatives, (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 0.5 and 1.0 mg/mL.

Study 2: Antiviral Potential

A comparative analysis was conducted on several compounds targeting the main protease of SARS-CoV-2. Although specific data on (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane is limited, related compounds showed high binding affinities for the target enzyme, suggesting that further investigation into this compound's potential antiviral properties is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.